molecular formula C11H16N2O2S B2568571 2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione CAS No. 927995-81-1

2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione

Cat. No.: B2568571
CAS No.: 927995-81-1
M. Wt: 240.32
InChI Key: GRZNMHHLXVKHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione is an organic compound that belongs to the class of thiazinanes. This compound is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a thiazinane ring with a dione functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione typically involves the reaction of 4-amino-2-methylphenyl derivatives with thiazinane precursors under controlled conditions. One common method includes the use of 4-amino-2-methylphenylmethanol as a starting material, which undergoes cyclization with thiazinane derivatives in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino group and thiazinane ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione is unique due to its combination of an amino group, a methyl-substituted phenyl ring, and a thiazinane ring with a dione functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-16(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZNMHHLXVKHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.